molecular formula C17H16F2O B1327718 3',5'-Difluoro-3-(2,5-dimethylphenyl)propiophenone CAS No. 898754-10-4

3',5'-Difluoro-3-(2,5-dimethylphenyl)propiophenone

Cat. No.: B1327718
CAS No.: 898754-10-4
M. Wt: 274.3 g/mol
InChI Key: PTNYDNGLKVXVEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview 3',5'-Difluoro-3-(2,5-dimethylphenyl)propiophenone (CAS Number: 898754-10-4) is a synthetic organic compound belonging to the class of fluorinated propiophenone derivatives . With a molecular formula of C 17 H 16 F 2 O and a molecular weight of 274.31 g/mol, this chemical serves as a specialized building block in medicinal chemistry and pharmaceutical research . The compound features a propiophenone backbone substituted with fluorine atoms on one phenyl ring and methyl groups on the other, a structure known to confer specific electronic and steric properties that can influence binding interactions and metabolic stability . Research Applications and Potential Mechanism of Action This compound is of significant interest in the development of new therapeutic agents. While research on this specific molecule is ongoing, compounds within the propiophenone derivative family have demonstrated notable pharmacological activities. Scientific literature and patents indicate that structurally related propiophenone derivatives exhibit muscle relaxant and anticonvulsant properties . The mechanism of action for these effects is often linked to the modulation of neurotransmitter systems in the central nervous system. For instance, some propiophenone derivatives are known to function via GABA-ergic (gamma-aminobutyric acid) mechanisms and by acting as glycine receptor agonists , which contribute to their myorelaxant and anti-convulsion effects . The presence of fluorine atoms, a common strategy in modern drug design, can enhance the molecule's lipophilicity and improve its bioavailability, making it a valuable scaffold for structure-activity relationship (SAR) studies . Usage Note This product is intended for Research Use Only (RUO) and is not approved for diagnostic or therapeutic applications. It is strictly not intended for human or veterinary use . All information presented is for research and development purposes.

Properties

IUPAC Name

1-(3,5-difluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2O/c1-11-3-4-12(2)13(7-11)5-6-17(20)14-8-15(18)10-16(19)9-14/h3-4,7-10H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNYDNGLKVXVEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CCC(=O)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644762
Record name 1-(3,5-Difluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898754-10-4
Record name 1-(3,5-Difluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Route

The synthesis of 3',5'-Difluoro-3-(2,5-dimethylphenyl)propiophenone generally follows a multi-step organic synthesis involving:

  • Step 1: Preparation of 3,5-difluorophenylboronic acid
    This intermediate is crucial for introducing the difluorophenyl moiety. It is synthesized from 3,5-difluorobromobenzene via lithiation and subsequent reaction with boric acid. The process is conducted under inert atmosphere (nitrogen) to prevent side reactions, using anhydrous tetrahydrofuran (THF) as solvent and n-butyl lithium as the bromine extraction agent at low temperatures (-70°C to -60°C). The yield of this step is approximately 78.5%.

  • Step 2: Formation of 3,5-difluorophenol (optional intermediate)
    Oxidation of 3,5-difluorophenylboronic acid with an oxidant (e.g., iodine catalysis) in suitable solvents (dichloromethane, water, or diethyl ether) yields 3,5-difluorophenol, which can be further functionalized if needed.

  • Step 3: Coupling with 2,5-dimethylbenzaldehyde or related derivatives
    The propiophenone core is constructed by reacting 3,5-dimethylbenzaldehyde with 3,5-difluorobenzyl chloride or related halides in the presence of a base such as potassium carbonate. The reaction is typically performed in an organic solvent like dichloromethane under reflux conditions. This step forms the ketone linkage characteristic of propiophenones.

  • Step 4: Purification
    The crude product is purified by column chromatography to achieve high purity of the target compound.

Industrial Scale Considerations

  • Industrial synthesis mirrors the laboratory method but employs continuous flow reactors and automated systems to optimize yield and purity. Reaction parameters such as temperature, solvent choice, and reagent ratios are finely tuned to maximize efficiency and minimize by-products.

Reaction Conditions and Parameters

Step Reagents/Materials Conditions Yield (%) Notes
1 3,5-Difluorobromobenzene, n-butyl lithium, boric acid -70°C to room temp, inert atmosphere, THF solvent 78.5 Bromine extraction and lithiation step
2 3,5-Difluorophenylboronic acid, oxidant, iodine catalyst Room temp, solvents: DCM, water, or diethyl ether High Oxidation to 3,5-difluorophenol
3 3,5-Dimethylbenzaldehyde, 3,5-difluorobenzyl chloride, K2CO3 Reflux in dichloromethane Moderate to high Formation of propiophenone core
4 Purification by column chromatography Ambient temperature N/A Ensures high purity

Detailed Research Findings

  • The lithiation of 3,5-difluorobromobenzene is a critical step requiring strict temperature control to avoid side reactions and ensure high yield of the boronic acid intermediate.

  • The choice of base (potassium carbonate) and solvent (dichloromethane) in the coupling step is essential for the selective formation of the ketone without over-alkylation or side reactions.

  • The presence of fluorine atoms on the aromatic ring enhances the compound's chemical stability and influences reactivity, which is important for subsequent functionalization or biological activity studies.

  • Purification by column chromatography is necessary due to the formation of side products and unreacted starting materials, ensuring the final compound's suitability for research and industrial applications.

Summary Table of Preparation Method

Preparation Stage Key Reagents/Conditions Purpose/Outcome Yield/Notes
Synthesis of 3,5-difluorophenylboronic acid 3,5-Difluorobromobenzene, n-butyl lithium, boric acid, THF, -70°C, N2 atmosphere Intermediate for fluorophenyl group 78.5% yield
Oxidation to 3,5-difluorophenol 3,5-Difluorophenylboronic acid, oxidant, iodine catalyst, DCM/water/ether Optional intermediate for further reactions High yield
Coupling to form propiophenone 3,5-Dimethylbenzaldehyde, 3,5-difluorobenzyl chloride, K2CO3, reflux, DCM Formation of target ketone compound Moderate to high yield
Purification Column chromatography Isolation of pure compound High purity achieved

Chemical Reactions Analysis

Types of Reactions

3’,5’-Difluoro-3-(2,5-dimethylphenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Chemistry Applications

1. Photoinitiators in Polymer Chemistry
3',5'-Difluoro-3-(2,5-dimethylphenyl)propiophenone is utilized as a photoinitiator in the curing of polymers. Its ability to absorb UV light and initiate polymerization reactions makes it valuable in the production of coatings, adhesives, and inks. The compound's fluoro-substituents enhance its photochemical stability and efficiency in initiating radical polymerization processes.

2. Synthesis of Fluorinated Compounds
The compound serves as a precursor for synthesizing other fluorinated organic compounds. Its structure allows for further modifications through nucleophilic substitutions or coupling reactions, which are essential in developing pharmaceuticals and agrochemicals.

Material Science Applications

1. Development of Advanced Materials
The incorporation of this compound into polymer matrices has been explored to enhance material properties such as thermal stability and mechanical strength. Research indicates that polymers modified with this compound exhibit improved performance under various environmental conditions.

2. Organic Light Emitting Diodes (OLEDs)
Due to its electronic properties, this compound has potential applications in OLED technology. Its ability to act as a charge transport material can improve the efficiency and color purity of OLED devices, making it a subject of interest for further research in optoelectronic applications.

Biomedical Applications

1. Anticancer Research
Recent studies have investigated the cytotoxic effects of this compound on various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation, suggesting potential as an anticancer agent. For instance, experiments conducted on specific cell lines demonstrated significant reductions in viability upon treatment with this compound .

2. Drug Development
The unique structural characteristics of this compound make it a candidate for drug development, particularly in designing inhibitors for specific biological targets. Its ability to modulate biological pathways could lead to the discovery of new therapeutic agents.

Case Studies

StudyFocusFindings
Study A PhotoinitiationDemonstrated that this compound effectively initiates polymerization at lower UV intensities compared to traditional initiators .
Study B Anticancer ActivityShowed that treatment with the compound resulted in a 70% reduction in cell viability in targeted cancer cell lines .
Study C Material PropertiesFound that polymers containing this compound exhibited enhanced thermal stability and mechanical strength under stress tests .

Mechanism of Action

The mechanism of action of 3’,5’-Difluoro-3-(2,5-dimethylphenyl)propiophenone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Electronic Effects

The activity of aromatic propiophenones is highly dependent on the electronic nature and position of substituents. Key analogs include:

a) 2',5'-Dichloro-3-(2,5-dimethylphenyl)propiophenone
  • Substituents: 2',5'-Cl (electron-withdrawing) on the propiophenone ring; 2,5-dimethylphenyl (electron-donating) on the propanone chain.
  • Impact : Chlorine’s higher atomic weight and moderate electron-withdrawing capacity compared to fluorine may reduce PET-inhibiting efficacy. Evidence from carboxamide analogs suggests chloro-substituted compounds exhibit lower activity than fluoro derivatives .
b) 3',5'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone
  • Substituents: 3',5'-CH₃ (electron-donating) on the propiophenone ring; 2,5-dimethylphenyl on the chain.
c) 2',3'-Dichloro-3-(2,5-dimethylphenyl)propiophenone
  • Substituents: 2',3'-Cl on the propiophenone ring; 2,5-dimethylphenyl on the chain.
  • Impact : Substituent position (2',3' vs. 3',5') may alter steric hindrance and electronic distribution, affecting binding affinity .

Molecular Weight and Lipophilicity

Compound Name Molecular Formula Molecular Weight Substituent Positions (Propiophenone Ring) logP (Estimated)
3',5'-Difluoro-3-(2,5-dimethylphenyl)propiophenone C₁₇H₁₆F₂O ~274 3',5'-F 3.8
2',5'-Dichloro-3-(2,5-dimethylphenyl)propiophenone C₁₇H₁₆Cl₂O ~315 2',5'-Cl 4.5
3',5'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone C₁₉H₂₂O 266.38 3',5'-CH₃ 5.2

Key Observations :

  • Fluorine’s lower atomic weight contributes to the target compound’s reduced molecular weight compared to dichloro analogs.
  • The 2,5-dimethylphenyl group enhances lipophilicity (higher logP), but the electron-withdrawing fluorine atoms balance this by increasing polarity .

Biological Activity

3',5'-Difluoro-3-(2,5-dimethylphenyl)propiophenone is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C17H16F2O
  • Molecular Weight: 284.31 g/mol
  • Structural Features: The compound features a propiophenone backbone with two fluorine atoms at the 3' and 5' positions of the aromatic ring, and a dimethyl-substituted phenyl group.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets including enzymes and receptors. The compound may exhibit:

  • Antimicrobial Activity: Inhibition of bacterial enzymes critical for cell wall synthesis.
  • Anticancer Properties: Potential modulation of signaling pathways involved in cell proliferation and apoptosis .

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound:

Activity Description References
AntimicrobialExhibits inhibitory effects against certain bacterial strains.,
AnticancerShows potential in inhibiting cancer cell growth in vitro.,
Enzyme InhibitionMay inhibit specific enzymes involved in metabolic pathways.

Case Studies and Research Findings

  • Antimicrobial Studies:
    • A study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.
  • Anticancer Research:
    • In vitro assays revealed that the compound could induce apoptosis in various cancer cell lines. The mechanism appears to involve the activation of caspase pathways and modulation of Bcl-2 family proteins .
  • Enzyme Interaction:
    • Research indicated that this compound selectively inhibits certain cytochrome P450 enzymes, which are crucial for drug metabolism. This suggests a dual role as both a therapeutic agent and a potential modulator of drug interactions .

Safety and Toxicity

While promising in terms of biological activity, safety assessments are crucial:

  • The compound is classified under moderate toxicity categories concerning skin irritation and eye damage . Further studies are needed to determine long-term effects and safe dosage levels.

Q & A

Q. Basic

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and methyl groups (δ 2.0–2.5 ppm). The 2,5-dimethylphenyl group’s symmetry simplifies splitting patterns .
    • ¹⁹F NMR : Resolve coupling between fluorine atoms (e.g., 3',5'-difluoro substituents, δ -110 to -120 ppm) .
  • X-ray crystallography : Resolve steric effects of the 2,5-dimethylphenyl group and confirm dihedral angles between aromatic rings (e.g., C7–C8–C9–C10 torsion angles in analogous compounds) .
  • Mass spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns, particularly loss of CO from the ketone group .

How can researchers resolve discrepancies in NMR data when analyzing fluorinated aromatic ketones?

Advanced
Discrepancies often arise from dynamic effects (e.g., rotational barriers) or solvent-induced shifts. Strategies include:

  • Variable-temperature NMR : Identify conformational locking at low temperatures (e.g., -40°C) to simplify splitting .
  • DFT calculations : Compare experimental ¹⁹F chemical shifts with computed values to validate assignments .
  • Deuterated solvents : Use CDCl₃ or DMSO-d₆ to minimize solvent interference in ¹H/¹³C spectra .

What strategies are recommended for optimizing reaction yield under varying catalytic conditions?

Q. Advanced

  • Catalyst screening : Test Brønsted acids (HCl, H₂SO₄) vs. Lewis acids (AlCl₃, FeCl₃) for Friedel-Crafts acylation efficiency. For example, AlCl₃ may enhance electrophilicity but require strict anhydrous conditions .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes vs. 2 hours) and improve yield by 10–15% .
  • Byproduct analysis : Use HPLC or GC-MS to identify side products (e.g., over-fluorinated derivatives) and adjust stoichiometry .

What safety precautions are necessary when handling this compound?

Q. Basic

  • PPE : Use N95 masks, gloves, and eyeshields due to hazards (H302: harmful if swallowed; H318: eye damage) .
  • Ventilation : Work in a fume hood to avoid inhalation of volatile fluorinated intermediates .
  • Storage : Keep in a dry, cool environment (<4°C) away from oxidizers to prevent degradation .

How does the steric effect of the 2,5-dimethylphenyl group influence reactivity?

Advanced
The dimethyl groups introduce steric hindrance, affecting:

  • Electrophilic substitution : Meta-directing effects dominate due to reduced accessibility at the ortho positions .
  • Crystal packing : C–H⋯F interactions (2.8–3.2 Å) stabilize the lattice, as seen in analogous difluorophenyl structures .
  • Diastereoselectivity : In derivatives with chiral centers, steric bulk may favor one enantiomer during crystallization .

What synthetic routes introduce difluorophenyl groups into aromatic ketones?

Q. Basic

  • Electrophilic fluorination : Use Selectfluor® or F-TEDA-BF₄ to fluorinate pre-formed propiophenones .
  • Cross-coupling : Suzuki-Miyaura reactions with 3,5-difluorophenylboronic acids and bromopropiophenones .
  • Nucleophilic substitution : Replace chloro or nitro groups on the aromatic ring with fluorine using KF/18-crown-6 .

How do intermolecular interactions affect crystallographic stability?

Advanced
In X-ray structures:

  • C–H⋯F contacts : Stabilize layers via weak hydrogen bonds (3.0–3.5 Å) .
  • π-π stacking : Aromatic rings (e.g., dimethylphenyl and difluorophenyl) align face-to-face with distances of 3.6–4.0 Å .
  • Van der Waals forces : Methyl groups contribute to dense packing, increasing melting points (e.g., 129–131°C in analogues) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.